3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone
Overview
Description
3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H18ClNO3 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular, Electronic, and Spectroscopic Analysis
Compounds structurally related to "3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone" have been analyzed for their molecular, electronic, and spectroscopic properties. The analysis includes geometric parameters, electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties. These studies are crucial for understanding the physical and chemical behaviors of such compounds, potentially guiding their application in material science and molecular engineering M. Beytur, Ihsan Avinca, 2021.
Synthesis and Structural Characterization
Research on similar compounds emphasizes the synthesis and structural characterization, focusing on the molecular conformation and intermolecular interactions. Such studies lay the groundwork for understanding the reactivity and binding properties of these compounds, which could be relevant in designing new materials or catalysts Liang Xia, Wen-Long Wang, Yan-Lan Huang, Shang Shan, 2010.
Antimicrobial Agents
Derivatives of "this compound" have been evaluated for their potential as antimicrobial agents. This includes studies on novel chelators and compounds designed for therapeutic applications in diseases such as Alzheimer's, demonstrating the versatility and potential of these compounds in biomedical research David G Workman, Michael Hunter, L. Dover, D. Tétard, 2016.
Photocatalytic Applications
The photocatalytic properties of related compounds have been explored, particularly in the oxidation of alcohols under visible light. This research has implications for the development of green chemistry processes, offering environmentally friendly alternatives for chemical transformations S. Higashimoto, Naoya Kitao, Norio Yoshida, Teruki Sakura, M. Azuma, Hiroyoshi Ohue, Y. Sakata, 2009.
Synthetic Methodologies
Studies have also focused on the development of novel synthetic methodologies involving compounds related to "this compound." These methodologies are essential for the efficient production of complex molecules, demonstrating the importance of these compounds in advancing synthetic organic chemistry Masakazu Nakano, Wataru Kikuchi, J. Matsuo, T. Mukaiyama, 2001.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-25-17-4-2-3-15(11-17)13-22-10-9-19(23)18(20(22)24)12-14-5-7-16(21)8-6-14/h2-11,23H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTDZCXEBZCHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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